molecular formula C15H17N3O3S B2399132 Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate CAS No. 953136-60-2

Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2399132
CAS No.: 953136-60-2
M. Wt: 319.38
InChI Key: BQEPHPIPWOUSPY-UHFFFAOYSA-N
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Description

Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of o-toluidine with ethyl chloroformate to form an intermediate, which is then reacted with thiazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure.

    Benzothiazole: Contains a fused benzene ring, offering different chemical properties.

    Thiazolidine: A saturated analog of thiazole with different reactivity.

Uniqueness

Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

ethyl N-[4-[2-(2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-21-15(20)18-14-16-11(9-22-14)8-13(19)17-12-7-5-4-6-10(12)2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEPHPIPWOUSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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